molecular formula C16H18O3 B8276008 2-(6-Methoxy-2-naphthyl)isobutyric acid methyl ester

2-(6-Methoxy-2-naphthyl)isobutyric acid methyl ester

Cat. No. B8276008
M. Wt: 258.31 g/mol
InChI Key: XAHFBCKECDPBLV-UHFFFAOYSA-N
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Patent
US05208344

Procedure details

To a solution of α-methyl-6-methoxy-2-naphthaleneacetic acid methyl ester (12.2 g, 50 mmol) in tetrahydrofuran (100 ml) at -70 ° c. is added a solution of lithium diisopropylamide in cyclohexane (50 ml, 1.5 equiv). After 20 min, methyl iodide (4.0 ml, 1.3 equiv) is added followed by hexamethylphosphoramide (20 ml). After allowing the reaction mixture to warm to room temperature and stir 16 hours, the reaction is quenched by addition of acetic acid (4.3 ml, 75 mmol). The solvent is then removed and the residue is partitioned between ethyl acetate and water. The organic layer is washed with water 3 times and finally with brine. After drying over magnesium sulfate, the organic extract is evaporated to afford a crude solid. Recrystallization of this solid from hexane affords 8.56 g (66%) of α,α-dimethyl-6-methoxy-2-naphthaleneacetic acid methyl ester as white crystals, m.p. 97°-98° C. A solution of this ester (7.4 g, 28.6 mmol) in 48% HBr(50 ml) and acetic acid (50 ml) is refluxed for 3 hours. After the reaction mixture is cooled to room temperature, 0.8 L of water is added and the reaction mixture is extracted with ethyl acetate 5 times. The combined organic extract is washed sequentially with saturated sodium bicarbonate solution and water. After drying over magnesium sulfate, the organic extract is evaporated to afford 6.1 g (93%) of α,α-dimethyl-6-hydroxy-2-naphthaleneacetic acid as white crystals, m.p. 208°-210° C. The title compound is prepared according to the method of Example 7 using α,α-dimethyl-6-hydroxy-2-naphthaleneacetic acid. A white solid is obtained having a melting point of 207°-209° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[CH:4]([CH3:17])[C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1.[CH:19]([N-]C(C)C)(C)C.[Li+].C1CCCCC1.CI.C(O)(=O)C>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH3:1][O:2][C:3](=[O:18])[C:4]([CH3:19])([CH3:17])[C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:15][CH3:16])[CH:11]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
COC(C(C1=CC2=CC=C(C=C2C=C1)OC)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -70 °
CUSTOM
Type
CUSTOM
Details
The solvent is then removed
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer is washed with water 3 times and finally with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
to afford a crude solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of this solid from hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C(C1=CC2=CC=C(C=C2C=C1)OC)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.56 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.